molecular formula C7H11NO2S B3183099 2-Isocyano-4-(methylthio)butyric acid methyl ester CAS No. 63472-90-2

2-Isocyano-4-(methylthio)butyric acid methyl ester

Cat. No.: B3183099
CAS No.: 63472-90-2
M. Wt: 173.24 g/mol
InChI Key: SJNRQWGYTLWBBS-UHFFFAOYSA-N
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Description

Significance of Isocyanide Functional Groups in Synthetic Chemistry

The isocyanide functional group (–N⁺≡C⁻), also known as isonitrile or carbylamine, is a unique and highly versatile moiety in organic synthesis. wikipedia.org Discovered in the 19th century, isocyanides have become indispensable tools for the construction of complex molecules, largely due to their unique electronic structure which combines both nucleophilic and electrophilic character at the terminal carbon atom. unacademy.comresearchgate.net This "chameleon" reactivity allows them to participate in a wide array of chemical transformations. researchgate.net

Isocyanides are most renowned for their central role in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that provide efficient pathways to α-acylamino amides and α-acyloxy carboxamides, respectively. wikipedia.orgresearchgate.net These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity, a crucial aspect of modern drug discovery. researchgate.net

Beyond MCRs, isocyanides serve as building blocks for the synthesis of numerous heterocyclic compounds, which are core structures in many pharmaceuticals. unacademy.com Their reactivity includes α-addition of electrophiles and nucleophiles, α-acidity, and participation in radical reactions. researchgate.net The isocyanide group can be transformed into various other functional groups, making it a valuable synthetic intermediate. Despite their often-powerful and unpleasant odors, the synthetic utility of isocyanides has cemented their importance in the toolkit of contemporary organic chemists. wikipedia.orgvedantu.com

Strategic Utility of Carboxylic Acid Ester and Organosulfur Moieties

The methyl ester and methylthio groups within 2-Isocyano-4-(methylthio)butyric acid methyl ester each contribute significantly to the compound's synthetic potential.

Carboxylic acid esters are one of the most common and fundamental functional groups in organic chemistry. youtube.com They are found in a vast number of natural products, contributing to the fragrances of fruits and flowers, and are key intermediates in the synthesis of pharmaceuticals, polymers, and other high-value chemicals. youtube.comyoutube.com In synthesis, the ester group can serve multiple strategic roles. It can act as a protecting group for a carboxylic acid, masking its acidity while other transformations are carried out on the molecule. youtube.com The classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental method for their preparation. youtube.commasterorganicchemistry.com Furthermore, esters can be readily converted into a wide range of other functional groups, including carboxylic acids (via hydrolysis), amides, and alcohols, highlighting their versatility as synthetic intermediates. youtube.comresearchgate.net

Organosulfur moieties , such as the methylthio group (–SCH₃), play a crucial role in modern organic synthesis and are prevalent in many biologically active molecules and materials. nih.gov The sulfur atom can exist in various oxidation states, which allows for a rich and diverse range of chemical transformations. nih.gov Thioethers are important structural units in pharmaceuticals, natural products, and polymers. nih.govresearchgate.net In synthetic chemistry, the sulfonyl group (–SO₂R), easily accessible from thioethers via oxidation, is a strong electron-withdrawing group that can activate adjacent positions for nucleophilic attack or deprotonation. researchgate.net The sulfur-containing group can also be used to direct chemical reactions or can be removed under specific conditions, making it a versatile tool for molecular construction. researchgate.netresearchgate.net The presence of the methylthio group in the butyric acid backbone provides a handle for further functionalization, potentially leading to the synthesis of complex sulfur-containing heterocycles or other molecules of interest.

Historical Developments in α-Functionalized Butyric Acid Derivatives

Butyric acid, a four-carbon carboxylic acid, and its derivatives have a long history in chemistry and biology. nih.gov It is a natural product of anaerobic fermentation and a key short-chain fatty acid in animal metabolism. nih.govresearchgate.net The development of synthetic methods to introduce functional groups onto the butyric acid scaffold has been a significant area of research, leading to compounds with important biological and industrial applications. researchgate.netgiiresearch.com

Particular attention has been paid to derivatives functionalized at the α-position (the carbon atom adjacent to the carboxyl group). This position is synthetically strategic, as functional groups here can influence the reactivity of the carboxyl group and serve as a key point for building molecular complexity. A prominent example is 2-hydroxy-4-(methylthio)butyric acid (HMTBa), a structural analog of the essential amino acid methionine, where the α-amino group is replaced by a hydroxyl group. wikipedia.org HMTBa and its esters are produced on an industrial scale and widely used as a methionine substitute in animal feed. wikipedia.orgfrontiersin.org

The synthesis of α-functionalized butyric acids has evolved to include a variety of transformations. For instance, the synthesis of HMTBa often begins with acrolein, which undergoes conjugate addition with methanethiol, followed by the formation and hydrolysis of a cyanohydrin to install the α-hydroxy and carboxylic acid functionalities. wikipedia.org This history of developing synthetic routes to α-functionalized butyric acid derivatives provides a foundation for creating novel and potentially useful molecules like this compound, which combines the butyric acid framework with the unique reactivity of the isocyanide group. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-isocyano-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-8-6(4-5-11-3)7(9)10-2/h6H,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNRQWGYTLWBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Chemical Synthesis of 2 Isocyano 4 Methylthio Butyric Acid Methyl Ester

Catalytic and Non-Catalytic Approaches for Isocyanide Formation

The crucial step in the synthesis of 2-isocyano-4-(methylthio)butyric acid methyl ester is the introduction of the isocyanide functional group. This is typically achieved through the dehydration of the corresponding N-formyl precursor, methyl 2-formamido-4-(methylthio)butanoate. Various reagents and methodologies have been developed for this transformation, ranging from classical dehydration agents to more modern catalytic systems.

Phosphite-Mediated Isocyanide Synthesis

Phosphite-based reagents have been explored for the dehydration of formamides to isocyanides. While specific examples for this compound are not extensively documented, the general mechanism involves the activation of the formyl group by the phosphite (B83602), followed by elimination to yield the isocyanide. The choice of phosphite and reaction conditions is critical to ensure high yields and minimize side reactions.

Dehydration Reactions Leading to Isocyanides

A more common and well-established approach for the synthesis of this compound involves the use of strong dehydrating agents. The reaction starts from methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate.

One of the most effective and widely used methods is the Ugi method , which employs phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534) or pyridine. The reaction proceeds through the formation of a Vilsmeier-type intermediate, which then eliminates to form the isocyanide. This method is known for its high efficiency and broad applicability.

Alternative dehydrating agents that have been successfully employed in isocyanide synthesis include:

Triphenylphosphine (PPh₃) and Iodine (I₂): This reagent combination, in the presence of a tertiary amine, provides a mild and efficient method for the dehydration of formamides.

Tosyl Chloride (TsCl): In the presence of a base, tosyl chloride can effectively dehydrate formamides to the corresponding isocyanides.

Phosgene or Diphosgene: These reagents are highly effective but are also highly toxic and require specialized handling procedures.

The choice of dehydrating agent and reaction conditions can be tailored to the specific substrate and desired scale of the reaction. Below is a table summarizing common dehydration methods.

Dehydrating AgentBaseTypical SolventKey Features
Phosphorus oxychloride (POCl₃)Triethylamine, PyridineDichloromethaneHigh yields, widely applicable
Triphenylphosphine (PPh₃) / Iodine (I₂)TriethylamineDichloromethaneMild conditions, good yields
Tosyl Chloride (TsCl)PyridineAcetonitrileEffective alternative to phosphorus-based reagents

Construction of the Butyric Acid Methyl Ester Skeleton

The butyric acid methyl ester skeleton of the target molecule is derived from the naturally occurring amino acid, L-methionine. The synthesis of the N-formyl precursor, methyl 2-formamido-4-(methylthio)butanoate, typically begins with the esterification of L-methionine.

This esterification can be achieved using standard methods, such as reacting methionine with methanol (B129727) in the presence of an acid catalyst like thionyl chloride (SOCl₂) or by using trimethylchlorosilane (TMSCl) in methanol. The latter method offers mild reaction conditions and good to excellent yields.

Following esterification, the resulting methionine methyl ester is then formylated on the amino group. This is commonly accomplished by treating the amino ester with a formylating agent, such as a mixture of formic acid and acetic anhydride. This two-step process efficiently constructs the necessary N-formyl ester precursor for the subsequent isocyanide formation.

Stereoselective and Enantioselective Synthesis Strategies

Achieving stereocontrol in the synthesis of this compound is of significant interest, particularly for applications where specific chirality is required. Since the synthesis typically starts from the naturally occurring L-methionine, the resulting N-formyl precursor, methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate, is enantiomerically pure. The subsequent dehydration step to form the isocyanide generally proceeds with retention of configuration at the α-carbon, thus yielding the (S)-enantiomer of the target molecule.

For the synthesis of the (R)-enantiomer or for racemic mixtures, one could start with D-methionine or DL-methionine, respectively.

Furthermore, recent advancements in asymmetric catalysis offer potential avenues for the enantioselective synthesis of α-isocyano esters. While not specifically demonstrated for this molecule, the use of chiral catalysts in reactions involving isocyanides is a burgeoning field. Strategies could involve:

Catalytic Asymmetric Strecker-type Reactions: Followed by conversion of the resulting α-amino nitrile to the isocyanide.

Enantioselective Alkylation of Glycine-derived Isocyanides: Using chiral phase-transfer catalysts.

Kinetic Resolution: Of a racemic mixture of the final product or a key intermediate using chiral catalysts or enzymes.

These advanced strategies could provide access to either enantiomer of this compound with high optical purity, expanding its utility in stereospecific applications.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 2 Isocyano 4 Methylthio Butyric Acid Methyl Ester

Exploration of Multicomponent Reaction (MCR) Mechanisms

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the components. nih.gov The isocyano group is a cornerstone of many powerful MCRs, and 2-Isocyano-4-(methylthio)butyric acid methyl ester serves as a versatile building block for these transformations.

The Ugi and Passerini reactions are the most prominent examples of isocyanide-based multicomponent reactions (IMCRs), renowned for their ability to rapidly generate molecular complexity from simple starting materials. mdpi.com

The Passerini three-component reaction (P-3CR) , first reported in 1921, involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.gov The reaction mechanism is solvent-dependent; in aprotic, non-polar solvents, a concerted mechanism involving a cyclic transition state is proposed, whereas in polar solvents, an ionic pathway is more likely. wikipedia.orgnih.govorganic-chemistry.org In both cases, a key step is the α-addition of the isocyanide's nucleophilic carbon to the electrophilic carbonyl carbon, forming a nitrilium ion intermediate. nih.govresearchgate.net This intermediate is then trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to furnish the final product. researchgate.netwikipedia.org

The Ugi four-component reaction (U-4CR) extends the Passerini reaction by including a primary amine. wikipedia.org This reaction typically combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyano compound to produce an α-acylamino amide. organic-chemistry.org The mechanism commences with the formation of an imine from the carbonyl compound and the amine. nih.gov The carboxylic acid protonates the imine, activating it for nucleophilic attack by the isocyanide. wikipedia.org This generates a nitrilium intermediate, which is subsequently intercepted by the carboxylate anion. The final step is an irreversible Mumm-type acyl transfer, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org

In these reactions, this compound provides the isocyanide component, introducing a functionalized side chain into the final product scaffold. The inherent reactivity of the isocyano group allows it to participate effectively in the formation of the crucial nitrilium ion intermediate.

Table 1: Representative Ugi and Passerini Reactions with this compound
ReactionCarbonyl ComponentAmine ComponentCarboxylic Acid ComponentIllustrative Product Structure
PasseriniBenzaldehydeN/AAcetic AcidPasserini Product Structure
UgiCyclohexanoneBenzylamineFormic AcidUgi Product Structure

The α-carbon to the isocyano group in this compound is activated, making the attached proton acidic. In the presence of a base, this proton can be abstracted to generate a carbanion. This nucleophilic center can participate in various cycloaddition reactions to form heterocyclic systems.

A notable application of this reactivity is in the synthesis of thiazoles. While the direct reaction of this compound for thiazole (B1198619) synthesis is not extensively documented, established methodologies provide a basis for proposed pathways. For instance, the base-induced cyclization of active methylene (B1212753) isocyanides with carbodithioates is a known route to 4,5-disubstituted thiazoles. organic-chemistry.org

A plausible pathway for thiazole formation could involve the following steps:

Deprotonation: A base abstracts the α-proton of the isocyanide to form a stabilized carbanion.

Nucleophilic Attack: The carbanion attacks a sulfur-containing electrophile, such as carbon disulfide (CS₂) or an isothiocyanate.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization. For example, reaction with CS₂ would form a dithiolate intermediate, which could then react with an α-haloketone in a variation of the Hantzsch thiazole synthesis to close the ring. nih.gov

Alternatively, isocyanides can undergo [4+1] cycloaddition reactions with conjugated heterodienes to form five-membered heterocycles. semanticscholar.orgrsc.org Reaction with a 1,4-dithia-1,3-butadiene equivalent could theoretically lead to a thiazole-related structure.

Table 2: Proposed Reaction Pathways to Thiazole Derivatives
Sulfur SourceCo-reactantProposed Intermediate TypePotential Thiazole Product Class
Carbon Disulfide (CS₂)α-Halo Ketone (e.g., Phenacyl bromide)Dithiolate AdductTetrasubstituted Thiazole
Isothiocyanate (e.g., Phenyl isothiocyanate)BaseThioamide AnionAminothiazole Derivative
Elemental Sulfur (S₈)Alcohol/ThiolIsothiocyanateThiazolidinone Derivative (upon further reaction)

Nucleophilic and Electrophilic Activation of the Isocyano Group

The isocyano carbon atom exhibits a unique dual electronic character, often described as "chameleonic," allowing it to act as both a nucleophile and an electrophile. researchgate.net

Nucleophilic Activation: In most MCRs, the terminal carbon of the isocyano group acts as a potent nucleophile. nih.gov Its attack on an electrophilic center, such as a protonated imine (in the Ugi reaction) or a Lewis acid-activated carbonyl (in the Passerini reaction), initiates the cascade. nih.govwikipedia.org This nucleophilic addition results in the formation of a highly reactive nitrilium ion, which is central to the progression of these reactions. nih.gov The reactivity of this compound as a nucleophile is the foundation of its utility in combinatorial chemistry.

Electrophilic Activation: While the carbenoid carbon is nucleophilic, the isocyano group as a whole can be activated to accept nucleophiles. This is less common but can be achieved under specific catalytic conditions. For example, in certain metal-catalyzed reactions, the isonitrile coordinates to the metal center, which can render the isocyano carbon susceptible to nucleophilic attack. nih.gov Furthermore, the formation of an isothiocyanate intermediate from the isocyanide and sulfur creates a new electrophilic center at the carbon atom, which is readily attacked by nucleophiles like alcohols or thiols. beilstein-journals.org

Participation of the Methylthio Moiety in Reaction Intermediates

The methylthio (–SCH₃) group is often considered a spectator in many reactions. However, the sulfur atom possesses lone pairs of electrons, giving it nucleophilic potential that could allow for its participation in reaction intermediates, especially in the presence of strong electrophiles or under specific catalytic conditions.

One hypothetical pathway involves the intramolecular trapping of the nitrilium ion intermediate formed during an MCR. The sulfur atom of the methylthio group could act as an internal nucleophile, attacking the electrophilic nitrilium carbon. This would lead to the formation of a cyclic sulfonium (B1226848) ion intermediate. Such an intermediate would be highly strained and reactive, likely undergoing rapid rearrangement or fragmentation to yield a novel molecular scaffold. While not a commonly reported pathway, the possibility of such participation cannot be entirely discounted and represents an area for further investigation. The general reactivity profile of organosulfides indicates they are not inert and can react with a variety of reagents, suggesting the potential for such non-spectator roles. lookchem.com

Ester Group Reactivity in Complex Transformations

The methyl ester group (–COOCH₃) is generally a robust functional group that remains intact under the typically mild and neutral or slightly acidic conditions of Ugi and Passerini reactions. Its reactivity is significantly lower than that of the isocyano group, ensuring high chemoselectivity in MCRs. rsc.org

However, the ester group is not entirely inert and can undergo transformations under different conditions. organic-chemistry.org In the presence of strong acids or bases, or at elevated temperatures, it can be susceptible to hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. If an amine is used in excess or under forcing conditions, amidation could occur.

The presence of the ester functionality offers a valuable handle for post-MCR modifications. After the construction of a complex molecular core via an Ugi or Passerini reaction, the ester group can be selectively transformed. For example, it could be hydrolyzed and then coupled with an amine to form a new amide bond, or it could be reduced to a primary alcohol, further increasing the structural diversity of the products derived from this compound.

Table 3: Reactivity and Compatibility of the Methyl Ester Group
Reaction TypeTypical ConditionsExpected Ester ReactivityPotential Side Reactions/Further Transformations
Ugi/Passerini ReactionRoom temp, neutral/mildly acidic, MeOH or aprotic solventsInert (Spectator)Minimal; potential for transesterification with solvent if alcohol is used under forcing conditions.
Acid-Catalyzed HydrolysisAqueous acid (e.g., HCl, H₂SO₄), heatReactiveHydrolysis to carboxylic acid.
Base-Mediated SaponificationAqueous base (e.g., NaOH, KOH), heatReactiveHydrolysis to carboxylate salt.
ReductionStrong reducing agents (e.g., LiAlH₄)ReactiveReduction to a primary alcohol.

Radical Pathways and Single Electron Transfer Processes

Beyond ionic and pericyclic pathways, the isocyano group can also engage in radical reactions. Photochemical or radical initiator-induced processes can lead to novel transformations. For instance, photoinduced radical cascade cyclization reactions of isocyanides with α-carbonyl bromides have been developed to synthesize heterocyclic compounds. rsc.org

Single Electron Transfer (SET) is a fundamental process that can initiate radical reactions. nih.govescholarship.org An SET event involving this compound could, in principle, generate a radical ion. For example, one-electron reduction could form a radical anion, while one-electron oxidation could form a radical cation. These reactive intermediates could then trigger a cascade of radical reactions, such as cyclizations or additions. While specific studies on this molecule are scarce, the general literature on isocyanide chemistry suggests that such pathways are feasible. acs.org For example, a reaction could be initiated by an SET from a photocatalyst to the isocyanide, generating a radical intermediate that could then add to an alkene or participate in a hydrogen atom transfer (HAT) reaction. The sulfur atom in the methylthio group could also potentially participate in or influence SET processes, given the ability of sulfur to stabilize adjacent radicals or participate in redox processes.

Versatile Applications of Methyl 2-Isocyano-4-(methylthio)butyrate in Complex Molecule Synthesis

Methyl 2-isocyano-4-(methylthio)butyrate stands as a pivotal building block in synthetic organic chemistry, prized for the unique reactivity of its isocyano functional group. This versatile functionality allows for the modular and efficient construction of a wide array of architecturally complex organic molecules, particularly diverse heterocyclic scaffolds that form the core of many pharmaceuticals and natural products. Its utility is further enhanced by its structural relationship to the essential amino acid methionine, positioning it as a valuable precursor in the synthesis of bioactive molecules.

Computational Chemistry and Advanced Spectroscopic Investigations

Quantum Mechanical Studies on Electronic Structure and Bonding

Quantum mechanical calculations are instrumental in understanding the intricate details of the electronic structure and bonding within 2-Isocyano-4-(methylthio)butyric acid methyl ester. The isocyanide functional group (–N⁺≡C⁻) is a key feature, possessing a unique electronic configuration that dictates much of the molecule's reactivity. It is best described by two main resonance structures: one with a triple bond between nitrogen and carbon, and another with a double bond. wikipedia.org This dual nature imparts both nucleophilic and electrophilic character to the terminal carbon atom. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to its chemical behavior. The HOMO is typically localized on the isocyanide carbon, making it susceptible to attack by electrophiles, while the LUMO is often a π* orbital, rendering the carbon susceptible to nucleophilic attack. nih.gov The presence of the electron-donating methylthio group and the electron-withdrawing methyl ester group further modulates the electronic properties of the molecule.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Characteristic
Dipole Moment The molecule is expected to have a significant dipole moment due to the polar isocyano and ester functional groups.
Charge Distribution The isocyanide nitrogen carries a partial positive charge, while the terminal carbon has a partial negative charge. The carbonyl oxygen of the ester group also possesses a significant partial negative charge.
Bonding The C-N bond in the isocyanide group is approximately 115.8 pm, and the C-N-C bond angle is nearly 180°. wikipedia.org

Theoretical Prediction of Reaction Energetics and Transition States

Theoretical calculations are pivotal in predicting the energetics of reactions involving this compound and in identifying the structures of transition states. Isocyanides are known to participate in a variety of reactions, including cycloadditions and multicomponent reactions like the Ugi and Passerini reactions. wikipedia.org

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can model the potential energy surface of a reaction. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For instance, the isomerization of methyl isocyanide (CH₃NC) to acetonitrile (CH₃CN) has been extensively studied theoretically, with calculated activation energies showing good agreement with experimental values. acs.org Such studies can be extended to more complex isocyanides to understand their thermal stability and rearrangement pathways.

Furthermore, theoretical models can elucidate reaction mechanisms by mapping the entire reaction coordinate, from reactants through transition states to products. This provides a detailed understanding of bond-breaking and bond-forming processes at the molecular level.

High-Resolution Spectroscopic Characterization of Reaction Intermediates

The identification and characterization of transient intermediates in chemical reactions are critical for a complete understanding of reaction mechanisms. High-resolution spectroscopic techniques are indispensable tools for this purpose.

Infrared (IR) spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound by tracking the appearance and disappearance of characteristic vibrational bands of its functional groups. The isocyanide group exhibits a strong and sharp absorption band in a relatively uncongested region of the IR spectrum, typically between 2165 and 2110 cm⁻¹. wikipedia.org This distinct peak makes it an excellent marker for the presence of the isocyanide functionality.

The ester group can be identified by its strong carbonyl (C=O) stretching vibration. The thioether linkage also has characteristic, albeit weaker, absorptions. By monitoring the intensities of these bands over time, one can follow the consumption of reactants and the formation of products.

Table 2: Characteristic Infrared Absorption Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Isocyano (–N⁺≡C⁻)N≡C stretch2165 - 2110
Methyl Ester (–COOCH₃)C=O stretch~1740
Thioether (–S–CH₃)C–S stretch700 - 600
Alkyl (C–H)C–H stretch3000 - 2850

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of the structure of this compound and its reaction products.

In the ¹H NMR spectrum, distinct signals are expected for the methyl protons of the thioether and ester groups, as well as for the methylene (B1212753) (–CH₂–) and methine (–CH–) protons of the butyric acid backbone. The chemical shifts and coupling patterns of these signals provide connectivity information.

The ¹³C NMR spectrum is equally informative, with characteristic chemical shifts for the isocyanide carbon, the carbonyl carbon of the ester, the carbons of the thioether, and the aliphatic carbons. Notably, the isocyanide ¹³C nucleus can exhibit coupling to the ¹⁴N nucleus. wikipedia.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm relative to TMS)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
–S–C H₃~2.1~15
–S–C H₂–~2.6~30
C H₂–CH(NC)–~2.0~35
C H(NC)–~4.0~55
–N⁺≡C-~160
C O–-~170
–O–C H₃~3.7~52

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.

Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation patterns. Cleavage adjacent to the sulfur atom, the carbonyl group, and the isocyano group would be expected. The mass spectrum of the related compound, methyl 4-(methylthio)butyrate, provides clues to the expected fragmentation of the thioether portion of the molecule. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the determination of their elemental formulas.

Table 4: Expected Key Fragments in the Mass Spectrum

m/z Value (Proposed)Fragment Identity
173[M]⁺ (Molecular Ion)
114[M - COOCH₃]⁺
126[M - SCH₃]⁺
75[CH₃SCH₂CH₂]⁺
59[COOCH₃]⁺

Structural Modifications and Synthetic Analogues of 2 Isocyano 4 Methylthio Butyric Acid Methyl Ester

Variations in the Alkyl Chain and Substituents

Modifications to the butyric acid backbone of 2-isocyano-4-(methylthio)butyric acid methyl ester can be achieved through various synthetic strategies. One common approach involves the use of different α-amino acid precursors in the synthesis of the corresponding α-isocyano esters. By starting with amino acids that have longer, shorter, or substituted alkyl chains, a variety of analogues can be prepared.

For instance, the alkylation of α-isocyano esters at the α-carbon is a known method for introducing substituents. This reaction typically involves the deprotonation of the α-carbon followed by reaction with an alkyl halide. This approach allows for the introduction of a wide range of alkyl and substituted alkyl groups, leading to a diverse library of analogues.

Modification Type Example of Analogue Potential Synthetic Precursor
Chain Length Variation2-Isocyano-5-(methylthio)pentanoic acid methyl esterHomomethionine
Branching2-Isocyano-3-methyl-4-(methylthio)butyric acid methyl esterα-Amino acid with a branched side chain
Aryl Substitution2-Isocyano-4-(methylthio)-2-phenylbutyric acid methyl esterα-Phenylglycine derivative

Ester Moiety Diversification and Functional Group Interconversion

The methyl ester group of this compound can be readily diversified to other ester forms or converted to other functional groups. Transesterification, catalyzed by an acid or base, with different alcohols can yield a variety of alkyl, aryl, or functionalized esters. This modification can significantly impact the compound's solubility, volatility, and pharmacokinetic properties.

Functional group interconversion of the ester moiety can lead to the synthesis of amides, carboxylic acids, or alcohols. Hydrolysis of the ester, typically under acidic or basic conditions, yields the corresponding carboxylic acid. This acid can then be coupled with amines to form amides or reduced to the corresponding primary alcohol.

Modification Type Example of Analogue Reaction Type
Alkyl Ester Variation2-Isocyano-4-(methylthio)butyric acid ethyl esterTransesterification
Aryl Ester Variation2-Isocyano-4-(methylthio)butyric acid phenyl esterEsterification with phenol
Functional Group Conversion2-Isocyano-4-(methylthio)butyric acidHydrolysis
Functional Group ConversionN-Alkyl-2-isocyano-4-(methylthio)butyramideAmidation

Sulfur Atom Modifications within the Thioether Moiety

The thioether sulfur atom in this compound is susceptible to oxidation, providing a straightforward route to sulfoxide (B87167) and sulfone analogues. The selective oxidation of sulfides to sulfoxides can be achieved using a variety of reagents, such as hydrogen peroxide under controlled conditions. Further oxidation of the sulfoxide or direct oxidation of the thioether with stronger oxidizing agents, like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding sulfone. These modifications alter the polarity and hydrogen bonding capabilities of the molecule.

Modification Type Example of Analogue Typical Reagent
Oxidation to Sulfoxide2-Isocyano-4-(methylsulfinyl)butyric acid methyl esterHydrogen Peroxide
Oxidation to Sulfone2-Isocyano-4-(methylsulfonyl)butyric acid methyl esterm-CPBA

Chiral Analogues and Stereoisomeric Forms

This compound possesses a chiral center at the α-carbon, meaning it can exist as two enantiomers, (R) and (S). The synthesis of enantiomerically pure or enriched forms of this compound and its analogues is of significant interest. One of the most effective methods for obtaining chiral α-isocyano esters is to start from enantiomerically pure α-amino acids. The stereochemistry of the starting amino acid is typically retained throughout the conversion to the isocyano ester.

For instance, starting from L-methionine (the (S)-enantiomer) would be expected to yield (S)-2-isocyano-4-(methylthio)butyric acid methyl ester. Similarly, D-methionine would lead to the (R)-enantiomer. The separation of racemic mixtures through chiral chromatography or the use of chiral resolving agents are also viable strategies for obtaining specific stereoisomers. The synthesis of a closely related compound, (S)-(-)-2-isocyanato-4-(methylthio)butyric acid methyl ester, further indicates the accessibility of chiral analogues in this chemical family.

Stereoisomer Precursor Significance
(S)-2-Isocyano-4-(methylthio)butyric acid methyl esterL-MethioninePotential for stereospecific interactions
(R)-2-Isocyano-4-(methylthio)butyric acid methyl esterD-MethioninePotential for differential biological activity

Emerging Research Directions and Future Scope

Green Chemistry Approaches in Isocyanide Synthesis

Recent innovations focus on overcoming the limitations of classical methods, which include lengthy reaction times, significant wastewater production, and exposure of chemists to the foul odors characteristic of volatile isocyanides. rsc.orgrsc.org A significant development is a revised procedure for formamide (B127407) dehydration that completely avoids aqueous workups. rsc.org This method reduces synthesis time to under an hour on a large scale, minimizes the use of halogenated solvents, and produces no wastewater. rsc.org Another approach utilizes triethylamine (B128534) as both a base and a solvent, allowing for the rapid and high-purity synthesis of isocyanides in under five minutes at 0 °C. mdpi.com

Furthering the green chemistry paradigm, researchers have developed an "in-water" synthesis of aliphatic isocyanides using micellar conditions. uniupo.it This technique replaces the standard phosphorus oxychloride/triethylamine/dichloromethane combination with p-toluenesulfonyl chloride and sodium hydrogen carbonate in water, representing a much safer and more environmentally friendly transformation. uniupo.it Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are also being explored as a trustworthy route to isocyanide production. nih.gov

Table 1: Comparison of Isocyanide Synthesis Methodologies
FeatureClassical Ugi MethodImproved "Workup-Free" Method"In-Water" Micellar Method
Dehydrating Agent Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃)p-Toluenesulfonyl chloride (TsCl)
Base Triethylamine (Et₃N)Triethylamine (Et₃N)Sodium hydrogen carbonate (NaHCO₃)
Solvent Dichloromethane (DCM)Minimal halogenated solventWater with surfactant (e.g., TPGS-750-M)
Workup Aqueous washNone (direct filtration)Extraction
Key Advantage Well-establishedFast, high purity, no wastewater, scalable rsc.orgrsc.orgHigh sustainability, avoids toxic reagents/solvents uniupo.it

Microfluidic and Continuous Flow Reactor Applications

The inherent instability and powerful, unpleasant odor of many isocyanides have historically limited their widespread use, particularly in industrial settings. rsc.orgrsc.org Microfluidic and continuous flow technologies offer elegant solutions to these challenges by enabling the in situ generation and immediate use of these reactive intermediates. nih.govresearchgate.net

Continuous flow systems allow for the synthesis, purification, and subsequent reaction of isocyanides in a closed, automated setup. rsc.orgchemrxiv.org This "make-and-use" strategy significantly enhances safety by minimizing operator exposure to the toxic and malodorous compounds. rsc.orgresearchgate.net Furthermore, the precise control over reaction parameters (temperature, pressure, stoichiometry) afforded by flow reactors can lead to higher yields and purity compared to batch synthesis. rsc.org The small reactor volumes and enhanced heat transfer also allow for safer handling of potentially exothermic reactions. researchgate.net Researchers have successfully demonstrated the utility of this approach by integrating isocyanide generation with subsequent multicomponent reactions, such as the Ugi reaction, in a continuous fashion without isolating the hazardous intermediate. rsc.org

Development of Novel Catalytic Systems for Enhanced Selectivity

Catalysis is a cornerstone of modern organic synthesis, and the development of new catalytic systems for isocyanide reactions is a vibrant area of research. These efforts aim to unlock new reaction pathways and control selectivity, including enantioselectivity for the synthesis of chiral molecules.

Emerging catalytic strategies include:

Supramolecular Catalysis : Self-assembled structures, such as a resorcinarene (B1253557) hexameric capsule, have been shown to catalyze unprecedented reactions. unimore.it This capsule acts as a nanometer-sized reaction chamber, promoting a novel reaction between isocyanides and electron-deficient aromatic aldehydes to form imines and carbon monoxide, a transformation not observed under normal conditions. The catalytic effect stems from the unique environment within the capsule, which can stabilize reactive intermediates. unimore.it

Photoredox and Electric Catalysis : Visible-light photoredox catalysis is being increasingly applied to isocyanide chemistry, enabling radical-based transformations under mild conditions. researchgate.net These methods have been used for the synthesis of complex heterocyclic structures and other valuable scaffolds. researchgate.net Looking forward, the application of other asymmetric catalytic modes like electric catalysis and enzyme catalysis remains a promising, yet underexplored, frontier. sci-hub.se

Metal Catalysis : While metal catalysis has a long history in isocyanide chemistry, novel systems continue to be developed. For instance, dual-copper catalyst systems have been reported for the synthesis of hydantoin (B18101) derivatives from aryl isocyanates, which are structurally related to isocyanides. rsc.org Similarly, copper(I) and palladium catalysts are used to mediate various isocyanide insertion reactions, highlighting the ongoing innovation in this area. researchgate.netrsc.org

Organocatalysis : Simple organic molecules can also serve as effective catalysts. For example, p-toluenesulfonic acid has been used to catalyze a three-component reaction involving an isocyanide, a ketone, and 2,3-diaminomaleonitrile to produce highly substituted dihydropyrazines. nih.gov

Mechanistic Studies on Underexplored Isocyanide Reactions

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling reaction outcomes. While foundational isocyanide-based multicomponent reactions like the Ugi and Passerini reactions are well-known, their mechanisms and variations are still subjects of detailed investigation. researchgate.netnih.gov

Computational studies, particularly using Density Functional Theory (DFT), are providing unprecedented insight into the reaction pathways. For example, a DFT study on the reaction between isocyanides and carboxylic acids elucidated a mechanism involving a stereoselective concerted α-addition to form a Z-acyl imidate, followed by a rate-limiting 1,3 O→N acyl migration. researchgate.net Such computational investigations help explain experimental observations and can predict the feasibility of new transformations.

The mechanism of the Ugi reaction, which involves the formation of a highly reactive nitrilium intermediate, has been a subject of study for over 50 years. researchgate.netnih.gov Modern theoretical and experimental approaches have helped to verify and refine the proposed pathways, highlighting the rate-determining steps and driving forces of this complex transformation. researchgate.net These fundamental studies are essential for expanding the scope of isocyanide chemistry, enabling chemists to tackle more complex synthetic challenges and uncover novel reactivity patterns for compounds like 2-Isocyano-4-(methylthio)butyric acid methyl ester. unimore.it

Q & A

Q. What safety protocols should be prioritized when handling 2-isocyano-4-(methylthio)butyric acid methyl ester in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as thiocyanate derivatives can cause irritation .
  • Ventilation : Work in a fume hood to prevent inhalation of volatile components, as advised for structurally related methyl thioisocyanates .
  • Emergency Measures : In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, use inert absorbents and avoid aqueous cleanup to prevent hydrolysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Analyze 1^1H and 13^13C spectra for characteristic peaks (e.g., isocyano group at ~2100 cm1^{-1} in IR, methylthio S-CH3_3 protons at δ 2.1–2.3 ppm) .
    • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of -SCH3_3 or -NCO groups) .
  • Chromatography : Use HPLC with UV detection (λ ~254 nm) to assess purity, referencing retention times against known standards .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Challenges :
    • Isocyano Group Instability : Sensitivity to moisture and heat may lead to decomposition. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N2_2/Ar) .
    • Competing Reactions : Methylthio groups may undergo oxidation; add antioxidants (e.g., BHT) or conduct reactions at low temperatures (0–5°C) .
  • Optimization Strategies :
    • Catalyst Selection : Employ silver cyanide (AgCN) for isocyano introduction, as used in analogous ester syntheses .
    • Yield Improvement : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and purify via column chromatography .

Q. How does the methylthio substituent influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • Electronic Effects : The methylthio (-SCH3_3) group is electron-donating, enhancing nucleophilicity at the β-carbon. This directs nucleophiles (e.g., amines) to attack the α-position of the isocyano group .
  • Steric Considerations : Bulkier nucleophiles (e.g., tert-butylamine) may show reduced reactivity due to steric hindrance from the methylthio group. Computational modeling (DFT) can predict regioselectivity .
  • Experimental Validation : Compare kinetic data with methylthio-free analogs (e.g., 2-isocyano-butyric acid methyl ester) to isolate substituent effects .

Data Contradiction Analysis

Q. How can conflicting reports about the stability of this compound in acidic vs. basic conditions be resolved?

Methodological Answer:

  • Contradictory Findings : Some studies report hydrolysis under mild acid (pH 3–5), while others note stability in basic media (pH 9–11) .
  • Resolution Strategies :
    • Controlled Experiments : Replicate conditions (e.g., 0.1 M HCl vs. 0.1 M NaOH) and monitor degradation via HPLC at timed intervals .
    • Mechanistic Insight : Acidic hydrolysis likely proceeds via protonation of the isocyano group, while basic conditions stabilize via deprotonation of intermediates .
  • Recommendation : Store the compound in neutral, dry solvents (e.g., acetonitrile) at –20°C to mitigate degradation .

Application-Oriented Questions

Q. What role does this compound play in the synthesis of heterocyclic compounds?

Methodological Answer:

  • Cycloaddition Reactions : The isocyano group participates in [4+1] cycloadditions with dienes to form pyrrolidine derivatives. For example, react with 1,3-dienes under Pd catalysis to yield 5-membered rings .
  • Thioether Functionalization : The methylthio group can be oxidized to sulfoxides/sulfones for further diversification (e.g., using mCPBA in DCM at 0°C) .
  • Case Study : Use as a precursor for thiazole synthesis via reaction with thioureas, followed by intramolecular cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.